Product packaging for 3-Aminopropyl beta-D-galactopyranoside(Cat. No.:CAS No. 201667-53-0)

3-Aminopropyl beta-D-galactopyranoside

Numéro de catalogue: B1378253
Numéro CAS: 201667-53-0
Poids moléculaire: 237.25 g/mol
Clé InChI: ATNZYMLQVJTLPA-QMGXLNLGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Aminopropyl beta-D-galactopyranoside (C₉H₁₉NO₆; MW 237.25) is a glycosylation compound featuring a beta-D-galactopyranosyl moiety linked to a 3-aminopropyl aglycone. The terminal amine group enables its use in conjugating glycans to proteins, lipids, or solid supports, making it valuable in glycobiology for studying lectin-carbohydrate interactions and synthesizing glycolipids/glycoproteins . Its applications extend to biochemical chaperones and structural probes due to its reactive amine functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO6 B1378253 3-Aminopropyl beta-D-galactopyranoside CAS No. 201667-53-0

Propriétés

IUPAC Name

(2R,3R,4S,5R,6R)-2-(3-aminopropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO6/c10-2-1-3-15-9-8(14)7(13)6(12)5(4-11)16-9/h5-9,11-14H,1-4,10H2/t5-,6+,7+,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNZYMLQVJTLPA-QMGXLNLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopropyl beta-D-galactopyranoside typically involves the trichloroacetimidate method. This method uses D-galactose and alcohols with different chain lengths as raw materials . The reaction conditions include the use of trichloroacetimidate as a glycosyl donor and a suitable base to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Aminopropyl beta-D-galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Biological Studies

Chromogenic Substrate for β-Galactosidase
APG is commonly used as a chromogenic substrate for β-galactosidase, an enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. The enzymatic reaction with APG produces a red color, facilitating the visualization and quantification of enzyme activity in biological assays . This application is particularly useful in studies involving lactose metabolism and enzyme kinetics.

Organic Buffer in Biochemical Applications
In addition to its role as a substrate, APG serves as an organic buffer in various biological and biochemical applications. Its ability to stabilize pH levels makes it valuable in experiments requiring precise control over reaction conditions .

Synthesis of Glycopolymers and Glyconanoparticles

Enzymatic Synthesis
Recent studies have highlighted the potential of APG in the enzymatic synthesis of glycopolymers and glyconanoparticles. This process involves using glycosyltransferases to create complex carbohydrate structures that can be utilized in drug delivery systems and vaccine development . The unique properties of APG allow for the generation of diverse glycan structures, which can enhance the efficacy of therapeutic agents.

Applications in Drug Development
The ability to modify APG chemically enables researchers to explore its use in developing novel drug candidates. For instance, derivatives of APG have been investigated for their antimicrobial properties against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications to the APG structure can significantly enhance its biological activity .

Table 1: Summary of Research Findings on APG Applications

StudyApplicationKey Findings
Antimicrobial ActivityAPG derivatives showed promising activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 0.352 to 0.703 mg/ml.
β-Galactosidase SubstrateDemonstrated effective colorimetric detection for enzyme kinetics studies.
Glycopolymer SynthesisEnzymatic methods using APG led to the creation of functionalized nanoparticles suitable for drug delivery applications.

Mécanisme D'action

The mechanism of action of 3-Aminopropyl beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The pathways involved include carbohydrate metabolism and signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl beta-D-Galactopyranoside Derivatives
  • Example: Methyl 3-O-beta-D-galactopyranosyl-beta-D-galactopyranoside (C₁₃H₂₄O₁₁; MW 356.33) Key Differences:
  • Methyl group instead of aminopropyl reduces reactivity, limiting conjugation applications.
  • Higher stability against enzymatic degradation due to lack of reactive amine.
  • Primarily used as a standard in monoclonal antibody specificity studies.
Ortho-Nitrophenyl beta-D-Galactopyranoside (ONPG)
  • Structure: Beta-D-galactopyranoside linked to o-nitrophenyl (C₁₂H₁₅NO₈; MW 301.25) . Key Differences:
  • Nitrophenyl group enables colorimetric detection upon hydrolysis by beta-galactosidase.
  • Lacks amine functionality, making it unsuitable for conjugation but ideal for enzymatic assays.

Complex Glycan Derivatives

Tetrasaccharide with 3-Aminopropyl Group
  • Example: 3-Aminopropyl (β-D-galactopyranosyl)-(1→3)-(2-acetamido-β-D-glucopyranosyl)-(1→3)-(β-D-galactopyranosyl)-(1→4)-β-D-glucopyranoside . Key Differences:
  • Extended glycan chain with acetamido and benzyl-protected groups increases molecular complexity (MW ~1,500–2,000 estimated).
  • Requires multi-step synthesis with protective groups (e.g., benzyl, benzylidene) .
  • Broader specificity in lectin binding due to branched structure.
Trisaccharide with Fucosyl and Acetamido Groups
  • Example: 3-Aminopropyl 2-acetamido-2-deoxy-α-D-galactopyranosyl-(1→3)-[(α-L-fucopyranosyl)-(1→2)]-β-D-galactopyranoside (MW ~700–900 estimated) . Key Differences:
  • Fucose residue confers blood group antigenic properties (e.g., blood group A trisaccharide mimic).
  • Requires hydrogenation and acetylation steps for synthesis, affecting stability .

Deoxy and Amino-Modified Derivatives

Methyl 3-Amino-3,6-Dideoxy-alpha-D-Galactopyranoside
  • Structure: Lacks hydroxyl groups at C3 and C6 positions (C₇H₁₅NO₄; MW 177.20) . Key Differences:
  • Deoxygenation increases hydrophobicity, altering solubility and membrane permeability.
  • Limited utility in conjugation due to methyl aglycone but serves as a component in oligosaccharide synthesis.

Bioactive Glycosides

Quercetin 3-O-(6"-galloyl)-beta-D-Galactopyranoside
  • Structure: Flavonoid glycoside with galloyl and galactopyranosyl groups (MW ~600–650 estimated) . Key Differences:
  • Exhibits antimalarial (IC₅₀ ~220 nM) and antioxidant activity due to galloyl moiety.

Comparative Analysis Table

Compound Molecular Formula Functional Groups MW Key Applications References
3-Aminopropyl beta-D-galactopyranoside C₉H₁₉NO₆ 3-Aminopropyl, beta-galactose 237.25 Glycoconjugate synthesis, lectin studies
Methyl beta-D-galactopyranoside derivative C₁₃H₂₄O₁₁ Methyl, branched galactose 356.33 Antibody specificity studies
ONPG C₁₂H₁₅NO₈ o-Nitrophenyl 301.25 Beta-galactosidase assays
Tetrasaccharide (aminopropyl-linked) ~C₅₀H₆₅N₃O₂₀ Multiple glycosidic linkages ~1,800 Lectin binding specificity
Quercetin galloyl-galactoside ~C₂₈H₃₂O₁₈ Galloyl, flavonoid ~600 Antimalarial/antioxidant activity

Activité Biologique

3-Aminopropyl β-D-galactopyranoside (APG) is a carbohydrate derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article delves into the biological activity of APG, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

3-Aminopropyl β-D-galactopyranoside is synthesized through the modification of β-D-galactopyranoside, incorporating an aminopropyl group. This modification enhances its solubility and reactivity, making it a suitable candidate for various biological applications. The synthesis typically involves acylation techniques to produce derivatives with enhanced bioactivity.

1. Antimicrobial Activity

Recent studies have demonstrated that APG exhibits significant antimicrobial properties against a range of pathogens. For instance, a study reported that various synthesized analogs of galactosides, including APG derivatives, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain compounds derived from APG had broad-spectrum efficacy, particularly against Bacillus cereus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy of APG Derivatives

CompoundTarget PathogenActivity Level
APG Derivative 1Bacillus cereusHigh
APG Derivative 2Pseudomonas aeruginosaModerate
APG Derivative 3Escherichia coliLow

2. Antiviral Activity

In addition to its antibacterial properties, APG has shown promise as an antiviral agent. Molecular docking studies suggest that APG derivatives can inhibit viral proteases, such as those from the dengue virus and SARS-CoV-2. The binding affinity and stability of these interactions were confirmed through molecular dynamics simulations .

Table 2: Antiviral Potential of APG Derivatives

CompoundVirusInhibition Mechanism
APG Derivative ADengue Virus NS2B/NS3Protease inhibition
APG Derivative BSARS-CoV-2Main protease inhibition

The mechanisms by which APG exerts its biological effects include:

  • Cell Membrane Disruption : The amphiphilic nature of APG allows it to interact with microbial membranes, leading to cell lysis.
  • Inhibition of Viral Enzymes : By binding to viral proteases, APG derivatives prevent the cleavage of viral polyproteins, thereby inhibiting viral replication.
  • Antioxidant Properties : Some studies have indicated that APG exhibits antioxidant activity, which may contribute to its overall therapeutic potential .

Case Studies

A noteworthy case study involved the evaluation of a specific derivative of APG against Aspergillus species in immunocompromised patients. The study found that elevated levels of galactomannan antigens were associated with severe respiratory complications, highlighting the importance of monitoring galactoside levels in clinical settings .

Another study focused on the synthesis and testing of various acylated derivatives of APG, revealing that certain modifications significantly enhanced both antimicrobial and antioxidant activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-aminopropyl beta-D-galactopyranoside, and how can purity be optimized?

  • Methodology : Synthesis typically involves glycosylation reactions using protected galactose derivatives. For example, allyl-protected intermediates (e.g., allyl 2,4,6-tri-O-benzoyl-β-D-galactopyranoside) can undergo deprotection via DDQ oxidation, followed by functionalization with aminopropyl groups using carbodiimide coupling agents. Purification is achieved via silica gel chromatography (EtOAc/hexanes gradients) .
  • Purity Optimization : Use high-resolution NMR (e.g., 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR) to confirm intermediate structures. Final purity is enhanced via repeated column chromatography or preparative HPLC, with ESI-MS validation .

Q. How is β-galactosidase activity assayed using this compound derivatives?

  • Methodology : Fluorescent derivatives like Xite™ Green beta-D-galactopyranoside are incubated with β-galactosidase-containing samples. The enzyme cleaves the galactoside bond, releasing a fluorescent product (e.g., Xite™ Green). Fluorescence intensity (ex/em: 488/520 nm) is measured via flow cytometry or microscopy after 15–45 min incubation at 37°C .
  • Critical Controls : Include enzyme inhibitors (e.g., D-galactal) to validate specificity and use β-galactosidase-deficient cell lines as negative controls .

Advanced Research Questions

Q. How can this compound be applied to study cellular senescence in vitro?

  • Experimental Design : Treat senescent cells (e.g., radiation- or drug-induced) with Xite™ Green beta-D-galactopyranoside. Quantify fluorescence intensity normalized to cell count. Combine with SA-β-gal staining for cross-validation .
  • Data Interpretation : Elevated fluorescence correlates with lysosomal β-galactosidase activity, a senescence marker. Use kinetic modeling to distinguish senescence-associated activity from baseline enzyme levels .

Q. How to address contradictory sorption data for aminopropyl-functionalized galactopyranosides in metal ion recovery?

  • Resolution Strategy : Compare sorption efficiency under controlled variables (pH, temperature, ion concentration). For example, trans-1,4-diaminocyclohexane-modified resins show higher Ag(I) affinity (130.7 mg/g) than N-(3-aminopropyl)-2-pipecoline resins (105.4 mg/g) due to structural rigidity. Validate using ICP-MS and pseudo-first-order kinetic models .
  • Troubleshooting : Test competitive binding with Cu(II) or Zn(II) to assess selectivity in complex matrices (e.g., real chloride leaching solutions) .

Q. What structural characterization techniques are essential for confirming this compound derivatives?

  • Techniques :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify anomeric proton configurations (e.g., β-linkage at δ 4.8–5.2 ppm) and aminopropyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+Na]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration determination, though limited by crystallizability; alternative methods include CD spectroscopy .

Q. How can apoptosis induction via 3-aminopropyl galactopyranoside-conjugated flavonoids be mechanistically validated?

  • Methodology : Use derivatives like quercetin 3-O-(6''-galloyl)-β-D-galactopyranoside. Treat cancer cells and assess apoptosis via:

  • Flow Cytometry : Annexin V/PI staining.
  • Western Blotting : Measure p53, cleaved caspase-3, and MAPK pathway markers (e.g., phosphorylated JNK).
  • Mitochondrial Assays : JC-1 staining for membrane potential changes .
    • Data Contradictions : Address off-target effects by silencing p53 or using MAPK inhibitors to confirm pathway specificity .

Methodological Best Practices

Q. How to optimize glycosylation yields during synthesis of this compound analogs?

  • Key Steps :

  • Protecting Groups : Use benzoyl or acetyl groups to block hydroxyls, reducing side reactions.
  • Coupling Agents : HATU or EDC/NHS for efficient aminopropyl conjugation.
  • Solvent Systems : Anhydrous THF or DMF under argon to prevent hydrolysis .
    • Yield Improvement : Monitor reactions via TLC (silica gel 60 F254_{254}) and optimize stoichiometry (e.g., 1.2 eq donor per acceptor) .

Q. What are the limitations of using this compound in live-cell imaging?

  • Challenges :

  • Cellular Uptake : Larger derivatives may require permeabilization (e.g., saponin treatment).
  • Signal Localization : Fluorescent products may leak from lysosomes; use fixation protocols for spatial resolution .
    • Solutions : Validate with endocytic inhibitors (e.g., chloroquine) and co-stain with lysosomal markers (e.g., LAMP1) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.